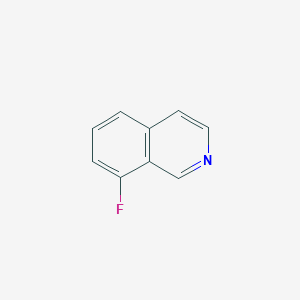
8-Fluoroisoquinoline
Cat. No. B092601
M. Wt: 147.15 g/mol
InChI Key: AAQUCBIWXJSBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07285563B2
Procedure details


To a solution of 8-fluoroisoquinoline (Description 41; 1.24 g, 8.4 mmol) in concentrated sulfuric acid (10 ml) cooled to between −5° C. and 0° C. was added slowly, over 10 minutes, a solution of potassium nitrate (0.93 g, 9.24 mmol) in concentrated sulfuric acid (5 ml). The mixture was stirred at 0° C. for 30 minutes after which time TLC indicated that reaction was complete. The mixture was poured onto ice (100 g) and basified by the careful addition of 33% aqueous ammonium hydroxide. The mixture was extracted with dichloromethane (3×150 ml) and the combined organic layers were washed with brine, dried over Na2SO4 and filtered through a 1 inch plug of silica gel. The silica gel plug was further washed with 150 ml of a 1:1 mix of ethyl acetate and iso-hexanes. The combined organics were evaporated to give the title compound (1.33 g, 82%) as a brown solid.


Name
potassium nitrate
Quantity
0.93 g
Type
reactant
Reaction Step Two



Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.[N+:12]([O-])([O-:14])=[O:13].[K+].[OH-].[NH4+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC=C2C=CN=CC12
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
potassium nitrate
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 30 minutes after which time TLC
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly, over 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
indicated that reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto ice (100 g)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (3×150 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a 1 inch plug of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
The silica gel plug was further washed with 150 ml of a 1:1
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mix of ethyl acetate and iso-hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organics were evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=C2C=CN=CC12)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.33 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
